Homprenorphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

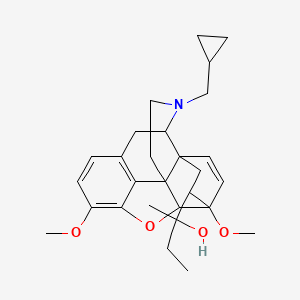

Molecular Formula |

C28H37NO4 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

2-[5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol |

InChI |

InChI=1S/C28H37NO4/c1-5-25(2,30)20-15-26-10-11-28(20,32-4)24-27(26)12-13-29(16-17-6-7-17)21(26)14-18-8-9-19(31-3)23(33-24)22(18)27/h8-11,17,20-21,24,30H,5-7,12-16H2,1-4H3 |

InChI Key |

QRKTXOUBZSDKCE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Architect of Balance: An In-depth Guide to Buprenorphine's Mechanism of Action at the Mu-Opioid Receptor

For Immediate Release

This technical guide provides a comprehensive examination of the molecular interactions and signaling pathways governed by buprenorphine at the mu-opioid receptor (MOR). Designed for researchers, scientists, and drug development professionals, this document elucidates the core pharmacological principles that define buprenorphine's unique therapeutic profile, bridging the gap between its molecular behavior and clinical utility in pain management and opioid use disorder.

Executive Summary

Buprenorphine's clinical efficacy is rooted in a distinct pharmacological profile at the mu-opioid receptor, characterized by three principal features: high binding affinity, slow dissociation kinetics, and partial agonism.[1] This combination allows buprenorphine to effectively displace other opioids from the receptor while producing a limited, safer level of receptor activation.[2] Unlike full agonists, which can lead to profound respiratory depression at higher doses, buprenorphine exhibits a "ceiling effect" on this dangerous side effect.[3] Furthermore, emerging evidence indicates that buprenorphine preferentially activates G-protein signaling pathways, which are associated with analgesia, over β-arrestin pathways linked to adverse effects, a phenomenon known as biased agonism.[4][5] This guide will dissect these mechanisms, presenting the quantitative data, signaling pathways, and experimental methodologies that form the basis of our current understanding.

Core Mechanism of Action at the Mu-Opioid Receptor

The mu-opioid receptor, a Class A G-protein-coupled receptor (GPCR), is the primary target for most clinically used opioid analgesics.[6] Ligand interaction with the MOR initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release. Buprenorphine's interaction with the MOR is multifaceted and distinct from both full agonists (e.g., morphine, fentanyl) and antagonists (e.g., naloxone).

Binding Kinetics: High Affinity and Slow Dissociation

Buprenorphine exhibits an exceptionally high affinity for the mu-opioid receptor, meaning it binds very tightly.[7] This is quantified by a low inhibition constant (Ki). Its high affinity allows it to compete effectively with and displace other opioids, including heroin and fentanyl, from the receptor.[2]

Compounding this high affinity is a remarkably slow dissociation rate.[7] Once bound, buprenorphine remains attached to the receptor for an extended period.[8] This prolonged receptor occupancy contributes to its long duration of action and a sustained therapeutic effect, allowing for less frequent dosing.[9] The combination of high affinity and slow dissociation makes the effects of buprenorphine difficult to reverse with standard antagonists like naloxone, often requiring higher or sustained doses of the antagonist.

Partial Agonism and the "Ceiling Effect"

Unlike full agonists that produce a maximal response upon binding, buprenorphine is a partial agonist.[10][11] It possesses lower intrinsic activity at the mu receptor, meaning that even when all receptors are occupied, it elicits a submaximal response.[2] This property is fundamental to its safety profile.

The agonist effects of buprenorphine increase with the dose until they reach a plateau, or a "ceiling."[3] Beyond this point, further increases in dose do not produce greater agonist effects, most notably in terms of respiratory depression.[3] This ceiling effect is a direct consequence of its partial agonism and provides a crucial margin of safety against overdose compared to full agonists.[2]

Biased Signaling: G-Protein vs. β-Arrestin Pathways

Recent research has illuminated the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another downstream of the same receptor. For the MOR, two major pathways are the G-protein pathway and the β-arrestin pathway.

-

G-Protein Pathway: Canonical opioid effects, including analgesia, are primarily mediated through the activation of inhibitory G-proteins (Gi/o).[6] This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and modulation of ion channels, which collectively decrease neuronal excitability.

-

β-Arrestin Pathway: The recruitment of β-arrestin to the receptor is involved in receptor desensitization and internalization. This pathway has also been implicated in mediating some of the adverse effects of opioids, such as respiratory depression and constipation.[6]

Buprenorphine has been identified as a G-protein biased agonist.[4][5] It demonstrates a strong ability to activate the G-protein pathway while having a very limited capacity to recruit β-arrestin.[4][12] This signaling bias is thought to contribute to its favorable safety profile, providing analgesia with a reduced liability for certain side effects.

Quantitative Pharmacological Data

The distinct properties of buprenorphine are quantified through various in vitro assays. The table below summarizes key pharmacological parameters for buprenorphine in comparison to a representative full agonist (Fentanyl) and a competitive antagonist (Naloxone) at the human mu-opioid receptor.

| Parameter | Buprenorphine | Fentanyl (Full Agonist) | Naloxone (Antagonist) | Significance |

| Binding Affinity (Ki, nM) | ~0.2 - 1.0 | ~1.35 | ~1.5 - 2.3 | Lower Ki indicates higher binding affinity. Buprenorphine's very low Ki demonstrates its strong binding.[9][13] |

| Dissociation Rate (k_off, s⁻¹) | Very Slow (~2.0 x 10⁻⁴) | Fast | Rapid (~2.4 x 10⁻²) | Lower k_off indicates slower dissociation and longer receptor occupancy.[9] |

| Intrinsic Activity (Efficacy) | Partial Agonist | Full Agonist | Antagonist (Zero Efficacy) | Defines the maximal level of receptor activation achievable by the ligand.[2] |

Note: Values are compiled from multiple sources and represent typical ranges observed in studies using human recombinant receptors. Exact values can vary based on experimental conditions.[9][13]

Key Experimental Methodologies

The characterization of buprenorphine's mechanism of action relies on a suite of specialized in vitro pharmacological assays. The following sections provide detailed protocols for three fundamental experimental procedures.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., buprenorphine) by measuring its ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Assay Setup (in 96-well plates):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]DAMGO, at a concentration near its Kd), and receptor membranes.

-

Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, receptor membranes, and a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone) to saturate all specific binding sites.

-

Competition Wells: Add assay buffer, radioligand, receptor membranes, and serial dilutions of the unlabeled test compound (buprenorphine).

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

-

Quantification:

-

Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

[³⁵S]GTPγS Binding Assay (for G-Protein Activation)

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[15]

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

-

Guanosine Diphosphate (GDP): Stock solution, typically 10 mM.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

Unlabeled GTPγS: For determining non-specific binding.

-

-

Membrane Preparation:

-

Prepare membranes from cells expressing the mu-opioid receptor as described in the radioligand binding assay protocol.

-

-

Assay Procedure (in 96-well plates):

-

To each well, add in order:

-

Assay Buffer.

-

Serial dilutions of the agonist (e.g., buprenorphine) or buffer for basal binding. For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

GDP to a final concentration of ~30 µM.

-

Receptor membrane suspension (typically 5-20 µg of protein per well).

-

-

Pre-incubate the plate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.05-0.1 nM.

-

-

Incubation:

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

-

Termination and Detection:

-

Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the specific [³⁵S]GTPγS binding (often as a percentage of the response to a standard full agonist like DAMGO) against the log concentration of the test agonist.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[16]

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase. A decrease in the production of cyclic AMP (cAMP) in response to an agonist indicates successful Gi-coupled receptor activation.

Protocol:

-

Cell Culture and Plating:

-

Use cells stably expressing the hMOR (e.g., HEK293 or CHO cells).

-

Plate the cells in 96-well plates and grow to near confluency.

-

-

Assay Procedure:

-

Aspirate the culture medium and wash the cells with a serum-free medium or buffer (e.g., HBSS).

-

Pre-incubate the cells for 15-30 minutes at 37°C with a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 500 µM). This prevents the degradation of cAMP and enhances signal accumulation.

-

Add serial dilutions of the test agonist (buprenorphine) to the wells.

-

Immediately add a fixed concentration of forskolin (e.g., 5-10 µM). Forskolin is a direct activator of adenylyl cyclase and is used to stimulate a detectable level of cAMP production, which can then be inhibited by the Gi-coupled receptor agonist.[17]

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP detection kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen. These kits typically use a labeled cAMP analog that competes with the cellular cAMP for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal (e.g., fluorescence ratio) from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.

-

Use non-linear regression to determine the IC₅₀ (potency) and the maximal inhibition (efficacy) of the agonist.[17]

-

Conclusion

The mechanism of action of buprenorphine at the mu-opioid receptor is a sophisticated interplay of high-affinity binding, slow dissociation kinetics, partial agonism, and biased signaling. These properties collectively forge a unique pharmacological agent that can effectively manage pain and treat opioid use disorder while offering a superior safety profile compared to traditional full opioid agonists. A thorough understanding of these molecular mechanisms, quantified by the experimental protocols detailed herein, is essential for the rational design of next-generation analgesics and addiction therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Molecular insights into the μ-opioid receptor biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased Signaling of the Mu Opioid Receptor Revealed in Native Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anesthesiaexperts.com [anesthesiaexperts.com]

- 7. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 10. Buprenorphine - Wikipedia [en.wikipedia.org]

- 11. What is the Potential for Burprenorphine in Palliative Care? | Palliative Care McGill - McGill University [mcgill.ca]

- 12. youtube.com [youtube.com]

- 13. zenodo.org [zenodo.org]

- 14. chem.uwec.edu [chem.uwec.edu]

- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of buprenorphine in vivo

Introduction: Buprenorphine is a semi-synthetic opioid derived from thebaine, an alkaloid of the opium poppy.[1] It is a potent analgesic used for moderate to severe pain and is a cornerstone in the treatment of opioid use disorder.[2][3] Its clinical utility is underpinned by a complex and unique pharmacological profile, distinguishing it from traditional full opioid agonists.[4][5] Buprenorphine acts as a modulator of multiple opioid receptor types, exhibiting partial agonist, and antagonist activities.[6][7][8] This guide provides an in-depth overview of the in vivo pharmacokinetics and pharmacodynamics of buprenorphine, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and metabolic pathways to serve as a comprehensive resource for researchers and drug development professionals.

Pharmacodynamics: A Multi-Receptor Interaction Profile

Buprenorphine's distinct effects are a result of its interaction with several opioid receptors, including the mu (μ), kappa (κ), delta (δ), and the nociceptin/orphanin FQ (NOP) or opioid receptor-like 1 (ORL-1) receptor.[5][9]

Receptor Binding and Activity:

-

Mu-Opioid Receptor (MOR): Buprenorphine is a high-affinity partial agonist at the MOR.[6][8] It binds to the receptor with high affinity and dissociates slowly, which is thought to contribute to its long duration of action.[10] As a partial agonist, it produces a submaximal response compared to full agonists like morphine, leading to a "ceiling effect" for certain opioid effects, most notably respiratory depression, which enhances its safety profile.[6][11] However, for analgesia in opioid-intolerant individuals, it can behave like a full agonist.[8] The analgesic properties of buprenorphine are mediated primarily through the MOR.[4][12]

-

Kappa-Opioid Receptor (KOR): It acts as a potent KOR antagonist in vivo.[13][14] This antagonism may contribute to its anti-hyperalgesic properties and potential antidepressant effects.[9][15]

-

Delta-Opioid Receptor (DOR): Buprenorphine is also an antagonist at the DOR.[4][8]

-

Nociceptin/Orphanin FQ Receptor (NOP/ORL-1): Buprenorphine acts as an agonist at the NOP receptor.[4][16] Supraspinal activation of this receptor can counteract MOR-mediated antinociception.[4] This concomitant activation of NOP receptors may underlie the bell-shaped dose-response curve for analgesia observed in some animal studies, where higher doses can lead to a reduced effect.[4][16]

In Vivo Analgesic Efficacy: Buprenorphine has demonstrated a broad analgesic profile in various rodent models of acute, inflammatory, and neuropathic pain.[17] The table below summarizes its efficacy, presented as the dose required to produce a 50% effect (ED50).

| Pain Model | Species | Route of Administration | ED50 (mg/kg) |

| Phenylquinone Writhing | Mouse | Intravenous (i.v.) | 0.0084 |

| Hot Plate | Mouse | Intravenous (i.v.) | 0.16 |

| Tail Flick | Mouse | Intravenous (i.v.) | 0.041 |

| Yeast-induced Inflammatory Pain | Rat | Intravenous (i.v.) | 0.0024 |

| Formalin-induced Inflammatory Pain | Mouse | Intravenous (i.v.) | 0.025 |

| Mustard Oil-induced Allodynia | Mouse | Intravenous (i.v.) | 0.018 |

| Mononeuropathic Pain (Mechanical Allodynia) | Rat | Intravenous (i.v.) | 0.055 |

| Mononeuropathic Pain (Cold Allodynia) | Rat | Intravenous (i.v.) | 0.036 |

| Data sourced from Christoph et al., 2005.[17] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of buprenorphine is characterized by extensive metabolism, a large volume of distribution, and a long terminal half-life.[1]

-

Absorption: Due to significant first-pass metabolism, buprenorphine has very low oral bioavailability.[1] Sublingual administration bypasses this, resulting in higher bioavailability and making it a viable route for clinical use.[1][3]

-

Distribution: Buprenorphine is highly lipophilic and has a large volume of distribution.[1] It readily crosses the blood-brain barrier.[10] Positron emission tomography (PET) studies have shown dose-dependent occupancy of MORs in the brain; analgesic doses (0.003 mg/kg) occupied 20% of receptors in the thalamus in macaques, while plasma concentrations greater than 7 µg/L led to over 90% occupancy in most brain regions.[10]

-

Metabolism: The liver is the primary site of buprenorphine metabolism.[3][8] The main metabolic pathway is N-dealkylation via cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2C8, to form its active metabolite, norbuprenorphine.[1][18][19] Both buprenorphine and norbuprenorphine are then conjugated with glucuronic acid by UGT enzymes (mainly UGT1A1, UGT2B7, and UGT1A3) to form water-soluble glucuronides for excretion.[18][19]

-

Excretion: The majority of a buprenorphine dose is eliminated in the feces, with approximately 10-30% excreted in the urine, primarily as conjugated metabolites.[1][18][20] Evidence suggests an enterohepatic circulation of buprenorphine in humans, contributing to its long elimination half-life.[20]

Quantitative In Vivo Pharmacokinetic Data: The following tables summarize key pharmacokinetic parameters of buprenorphine determined in mouse models, which are crucial for preclinical research and development.

Table 1: Pharmacokinetic Parameters of Intravenous Buprenorphine in Mice

| Parameter | Value | Units |

|---|---|---|

| Dose | 2.4 | mg/kg |

| Volume of Distribution (Vdss) | 6.5 | L/kg |

| Clearance (CL) | 4.3 | L/h/kg |

| Area Under the Curve (AUC) | 559 | µg/L*h |

| Terminal Half-life (t1/2) | 2.9 | hours |

Data from a three-compartment model following a 2.4 mg/kg intravenous bolus injection in mice. Sourced from O'Connell et al., 2010.[21][22]

Table 2: Pharmacokinetic Parameters of Sustained-Release Buprenorphine in Surgically Catheterized Mice

| Parameter | Sustained-Release (SRB) | Extended-Release (XRB) | Units |

|---|---|---|---|

| Dose | 1.0 | 3.25 | mg/kg SC |

| Time to Max Concentration (Tmax) | 6 | 6 | hours |

| Max Concentration (Cmax) | 3.8 | 13.5 | ng/mL |

| Area Under the Curve (AUC0-last) | 148.6 | 509.8 | h*ng/mL |

| Half-life (t1/2) | 37.8 | 40.3 | hours |

| Clearance | 5.1 | 5.1 | µL/h/kg |

Data from a noncompartmental analysis in C57Bl/6J mice. Sourced from Foley et al., 2021.[23]

Key Experimental Protocols

The characterization of buprenorphine's in vivo profile relies on standardized and reproducible experimental methodologies.

Protocol 1: In Vivo Pharmacokinetic Analysis in Mice This protocol outlines the typical workflow for determining the pharmacokinetic parameters of a compound like buprenorphine in a rodent model.

-

Animal Model: Male C57BL/6J mice are commonly used.[24] Animals are acclimated to the facility for a minimum period before the study.

-

Drug Administration: For intravenous studies, buprenorphine HCl is administered as a single bolus injection, often via the tail vein.[21] For subcutaneous studies, standard or sustained-release formulations are injected into the subcutis of the dorsal flank.[23]

-

Blood Sampling: Following administration, blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h).[21] In terminal studies, groups of animals are euthanized at each time point.[21] In survival studies using cannulated animals, small volume samples are drawn serially.[23]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.[23]

-

Bioanalysis: Plasma concentrations of buprenorphine and its metabolites (e.g., norbuprenorphine) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21][23]

-

Data Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., PK Solver).[23] A noncompartmental or compartmental analysis is performed to calculate key parameters such as AUC, Cmax, Tmax, clearance, volume of distribution, and half-life.[21][23]

Protocol 2: Thermal Nociception Assay (Hot Plate Test) This protocol is a common method for evaluating the analgesic efficacy of compounds in animal models.

-

Apparatus: A hot plate apparatus consisting of a metal surface maintained at a constant temperature (e.g., 52-55°C) enclosed by a transparent cylinder.

-

Animal Model: Mice or rats are used.[17]

-

Procedure:

-

Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Animals are administered buprenorphine or a vehicle control via the desired route (e.g., i.v., i.p., s.c.).[17]

-

Test Latency: At specific time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the hot plate, and the response latency is measured again.

-

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Dose-response curves are generated to determine the ED50 value.[25]

Conclusion

Buprenorphine possesses a multifaceted in vivo pharmacological profile that is distinct from other opioids. Its primary analgesic action is mediated through partial agonism at the mu-opioid receptor, which provides potent pain relief with an improved safety profile regarding respiratory depression. Concurrently, its antagonist activity at kappa and delta receptors, and agonist activity at the NOP receptor, contribute to a complex array of effects that are the subject of ongoing research. The pharmacokinetic properties, including a long half-life and extensive metabolism, allow for flexible dosing strategies, including long-acting formulations. A thorough understanding of these integrated pharmacokinetic and pharmacodynamic principles is essential for the continued development and optimized clinical application of this unique therapeutic agent.

References

- 1. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 4. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Narrative Pharmacological Review of Buprenorphine: A Unique Opioid for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 7. researchgate.net [researchgate.net]

- 8. Buprenorphine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetic neuroimaging to study the dose-related brain kinetics and target engagement of buprenorphine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oregonpainguidance.org [oregonpainguidance.org]

- 12. ClinPGx [clinpgx.org]

- 13. Buprenorphine has potent kappa opioid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buprenorphine is a potent kappa-opioid receptor antagonist in pigeons and mice. | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. jneurosci.org [jneurosci.org]

- 17. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The metabolism and excretion of buprenorphine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of buprenorphine after intravenous administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacokinetics of Sustained-release and Extended-release Buprenorphine in Mice after Surgical Catheterization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetic comparison of sustained-release and standard buprenorphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Buprenorphine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprenorphine hydrochloride is a potent semi-synthetic opioid analgesic derived from thebaine, a naturally occurring alkaloid from the poppy plant. Its unique pharmacological profile as a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor makes it a cornerstone in the treatment of opioid use disorder and for managing severe pain. This technical guide provides a comprehensive overview of the multi-step chemical synthesis of buprenorphine hydrochloride from thebaine, detailed experimental protocols for key transformations, a summary of its crucial chemical and physical properties, and an illustration of its primary signaling pathways.

Chemical and Physical Properties

Buprenorphine hydrochloride is a white or almost white crystalline powder.[1] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.

Table 1: Chemical and Physical Properties of Buprenorphine Hydrochloride

| Property | Value | References |

| Molecular Formula | C₂₉H₄₂ClNO₄ | ,[2],[3] |

| Molecular Weight | 504.1 g/mol | ,[4],[2] |

| Appearance | White or almost white, crystalline powder | [1] |

| Melting Point | 260-262 °C (decomposition) | [1] |

| pKa | 8.5 and 10.0 | [1] |

| Solubility | Sparingly soluble in water (17 mg/mL); Freely soluble in methanol; Soluble in ethanol (42 mg/mL); Practically insoluble in cyclohexane. | [1] |

| UV λmax | 285 nm (in H₂O) | [1] |

Synthesis of Buprenorphine Hydrochloride

The commercial synthesis of buprenorphine is a complex, multi-step process that begins with thebaine.[5] The overall pathway involves the formation of a bridged ring system, reduction, introduction of a bulky alkyl group, and modification of the nitrogen and oxygen functionalities.[5]

Logical Workflow for Buprenorphine Synthesis

Caption: Six-step industrial synthesis of Buprenorphine HCl from Thebaine.

Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of buprenorphine.

Step 1: Diels-Alder Reaction of Thebaine with Methyl Vinyl Ketone (MVK)

This initial step constructs the pivotal bridged ring system of the molecule.[5]

-

Procedure: A suspension of thebaine (e.g., 20.0 g, 64.23 mmol) is prepared in a mixture of isopropanol (28 g) and water (14 g).[5] Methyl vinyl ketone (3.0 equivalents, 13.5 g) is added at ambient temperature.[5][6] The mixture is heated to approximately 60 °C and stirred for 16 hours.[5][6] Upon reaction completion, the suspension is cooled to 50 °C, and an additional portion of water (14 g) is introduced.[5][6] The mixture is then cooled to 0-5 °C to facilitate product precipitation. The resulting solid, 7α-acetyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine, is collected by filtration.[5]

Step 2: Hydrogenation of the Diels-Alder Adduct

This step reduces the carbon-carbon double bond within the newly formed ring system.[5][7]

-

Procedure: The Diels-Alder adduct is dissolved in a suitable solvent such as ethanol.[7] A catalyst, typically palladium on carbon (5% Pd/C), is added to the solution.[7] The reaction is conducted under a hydrogen gas atmosphere (e.g., 2 kg/cm ²) at a temperature of 30-35 °C for approximately 2 hours or until the reaction is complete.[7] After completion, the reaction mixture is cooled, and the catalyst is removed by filtration to yield 7α-acetyl-6,14-endo-ethano-6,7,8,14-tetrahydrothebaine.[7]

Step 3: Grignard Reaction with tert-Butylmagnesium Chloride

This reaction introduces the characteristic tert-butyl group, which is crucial for the compound's pharmacological activity.[5][7]

-

Procedure: The hydrogenated adduct is dissolved in an appropriate aprotic solvent (e.g., toluene). A solution of tert-butylmagnesium chloride in an ethereal solvent is then added dropwise at a controlled temperature, typically between 0-5 °C.[6] The reaction is stirred for 1.5-2 hours.[6] Upon completion, the reaction is carefully quenched, often with a saturated aqueous solution of ammonium chloride. Standard workup and extraction procedures are then used to isolate the tertiary alcohol product.[6]

Step 4: N-Demethylation via the von Braun Reaction

This step removes the N-methyl group from thebaine's original morphinan core. The von Braun reaction using cyanogen bromide is the traditional, though hazardous, method.[1][5]

-

Procedure: The product from the Grignard reaction is dissolved in an inert solvent like chloroform. Cyanogen bromide is added, and the mixture is typically refluxed until the starting material is consumed. The reaction yields an N-cyano-nor intermediate. This intermediate is then hydrolyzed, often using a strong base like potassium hydroxide in a high-boiling solvent, to yield the secondary amine (the N-nor compound).[1] Note: Due to the high toxicity of cyanogen bromide, alternative, "greener" methods using palladium catalysis are being actively researched and implemented.[8]

Step 5: N-Alkylation with Cyclopropylmethyl Bromide

This step introduces the N-cyclopropylmethyl group, another key feature for buprenorphine's receptor binding profile.[5][7]

-

Procedure: The N-nor intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base (e.g., potassium carbonate) is added, followed by cyclopropylmethyl bromide.[7] The reaction mixture is heated (e.g., to 80-90 °C) and stirred for several hours. After the reaction is complete, the product is isolated through extraction and purification.[7]

Step 6: O-Demethylation and Hydrochloride Salt Formation

The final steps involve cleaving the C-3 methyl ether to yield the phenolic hydroxyl group, followed by conversion to the hydrochloride salt.[5]

-

O-Demethylation: The N-alkylated product is heated with a strong nucleophile or base in a high-boiling solvent. A common method involves heating with potassium hydroxide in diethylene glycol at temperatures around 200-210 °C.[5] This cleaves the methyl ether, yielding the buprenorphine free base.

-

Salt Formation: The purified buprenorphine base is dissolved in a suitable solvent, such as acetone or ethanol.[1] A solution of hydrochloric acid (aqueous, or as a solution in an organic solvent) is then added. The buprenorphine hydrochloride salt precipitates and is collected by filtration, washed, and dried.[1]

Chemical Stability

Buprenorphine hydrochloride degrades in the presence of light.[1] Stability studies are crucial for determining appropriate storage conditions and shelf-life.

-

Storage: Diluted solutions of buprenorphine hydrochloride show good stability when stored in glass vials protected from light, with less than 10% loss observed over 180 days at both refrigerated and room temperatures.[1] However, significant degradation occurs when stored in plastic syringes, especially at room temperature.[1]

-

Forced Degradation: Stability-indicating HPLC methods have shown that buprenorphine is labile under oxidative stress conditions (e.g., in the presence of hydrogen peroxide) but is relatively stable under acidic, basic, and neutral hydrolytic conditions.[9][10]

Protocol: Stability Indicating HPLC Method (Example)

-

Objective: To separate the active pharmaceutical ingredient (API) from its potential degradation products.

-

Column: A reverse-phase column, such as a C18 or Shield RP18, is typically used.[9][10][11]

-

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium bicarbonate or potassium phosphate), often run in an isocratic or gradient mode.[9][10][11]

-

Detection: UV detection is commonly performed at a wavelength where buprenorphine has significant absorbance, such as 230 nm or 280 nm.[9][12]

-

Procedure: The drug is subjected to stress conditions (e.g., heat, acid, base, oxidation, light). Samples are taken at various time points, neutralized if necessary, diluted with the mobile phase, and injected into the HPLC system. The resulting chromatograms are analyzed to quantify the remaining API and identify any degradation peaks.[9]

Mechanism of Action and Signaling Pathways

Buprenorphine's clinical effects are a result of its complex interactions with multiple opioid receptors in the central nervous system.[2][13] It is classified as a mixed agonist-antagonist.[13]

-

μ-Opioid Receptor (MOR): Buprenorphine is a high-affinity partial agonist.[13][14][15] It binds strongly to the receptor but produces a sub-maximal response compared to full agonists like morphine or heroin.[15][16] This "ceiling effect" limits its potential for euphoria and respiratory depression, contributing to its favorable safety profile.[13][17]

-

κ-Opioid Receptor (KOR): It acts as a high-affinity antagonist.[13][14] Antagonism at this receptor may contribute to the antidepressant and anti-dysphoric effects observed during treatment.[14]

-

δ-Opioid Receptor (DOR): Buprenorphine is an antagonist at this receptor.[13]

-

Nociceptin/Orphanin FQ (NOP) Receptor (ORL-1): It has weak partial agonist activity at the NOP receptor, which may also contribute to its analgesic properties and limit abuse potential.[14]

The binding of buprenorphine to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This leads to the inhibition of adenylate cyclase, a reduction in intracellular cyclic AMP (cAMP), and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia.[15]

Caption: Buprenorphine's signaling at μ- and κ-opioid receptors.

References

- 1. almacgroup.com [almacgroup.com]

- 2. Buprenorphine Hydrochloride | C29H42ClNO4 | CID 3033050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (-)-Buprenorphine hydrochloride | C29H42ClNO4 | CID 45265653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2021151908A1 - Process for the synthesis of buprenorphine - Google Patents [patents.google.com]

- 7. EP2813507A1 - Industrial process for the preparation of buprenorphine and its intermediates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. jfda-online.com [jfda-online.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]

- 13. Buprenorphine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 17. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Buprenorphine: A Deep Dive into Partial Agonism and the Ceiling Effect

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Buprenorphine is a unique opioid modulator with a complex pharmacological profile that distinguishes it from classical full opioid agonists like morphine and fentanyl. As a partial agonist at the mu-opioid receptor (MOR), it exhibits a "ceiling effect" for certain opioid-induced phenomena, most notably respiratory depression, while still providing potent analgesia. This whitepaper provides a detailed technical examination of the molecular mechanisms underpinning buprenorphine's partial agonism, its downstream signaling consequences, and the resulting ceiling effect. We present a compilation of quantitative pharmacological data, detailed experimental protocols for assessing opioid activity, and visual representations of key pathways to offer a comprehensive resource for professionals in pharmacology and drug development.

Introduction: The Unique Pharmacology of Buprenorphine

Opioid analgesics are mainstays in the management of moderate to severe pain, but their clinical utility is often limited by a narrow therapeutic window and significant adverse effects, including potentially fatal respiratory depression, tolerance, and dependence. These effects are primarily mediated by the activation of the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR).

Buprenorphine's distinct clinical profile stems from its specific interactions with opioid receptors. It is a partial agonist at the MOR and an antagonist at the kappa-opioid receptor (KOR).[1] Its high affinity for the MOR allows it to displace full agonists like morphine and methadone from the receptor.[1] However, its low intrinsic activity means it activates the receptor to a lesser degree than a full agonist, even at saturating concentrations.[1] This pharmacological property is the foundation of the "ceiling effect," where increasing doses of buprenorphine produce a diminishing response for certain effects, enhancing its safety profile compared to full agonists.[1][2]

Molecular Mechanism of Partial Agonism

Receptor Binding and Intrinsic Activity

The interaction of a ligand with a GPCR is defined by two key parameters: affinity and intrinsic activity.

-

Affinity (Ki): This measures the strength of the binding between a ligand and a receptor. Buprenorphine exhibits a very high affinity for the MOR, with reported Ki values in the sub-nanomolar range, often lower than that of full agonists like morphine and fentanyl.[3][4] This high affinity contributes to its long duration of action and its ability to block the effects of other opioids.[1]

-

Intrinsic Activity (Emax): This describes the ability of a ligand to activate the receptor and elicit a biological response once bound. A full agonist possesses high intrinsic activity (Emax = 100%), while a competitive antagonist has zero intrinsic activity (Emax = 0%). A partial agonist, like buprenorphine, has an intrinsic activity between that of a full agonist and an antagonist.[1]

The partial agonism of buprenorphine means it produces a submaximal response compared to full agonists, a critical factor in its safety profile.[5]

Signaling Pathways: G Protein vs. β-Arrestin

Upon agonist binding, the MOR activates intracellular signaling cascades. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels, ultimately resulting in analgesia.[6]

A second major pathway involves the recruitment of β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate distinct signaling cascades that have been implicated in some of the adverse effects of opioids.[7]

The concept of "biased agonism" suggests that some ligands can preferentially activate one pathway over another. While morphine is considered a relatively unbiased agonist, some evidence suggests buprenorphine may exhibit bias. Studies have shown that buprenorphine is a weak partial agonist for G protein activation but may not recruit β-arrestin at all in some cellular systems, potentially contributing to its unique pharmacological profile.[8][9] However, the direct link between β-arrestin signaling and specific adverse effects like respiratory depression is still an area of active research, with some studies indicating that respiratory depression is primarily G protein-mediated.[7][10][11]

Caption: Opioid receptor signaling pathways for full and partial agonists.

The Ceiling Effect: A Defining Characteristic

The most clinically significant consequence of buprenorphine's partial agonism is the ceiling effect observed for respiratory depression.[12][13]

Respiratory Depression

Unlike full MOR agonists, where increasing doses lead to proportionally greater respiratory depression, buprenorphine's effect on respiration plateaus.[14][15] Studies in healthy volunteers have shown that while increasing doses of buprenorphine from 0.2 mg to 0.4 mg resulted in a significant increase in analgesic effect, there was no corresponding increase in respiratory depression.[16] This ceiling effect provides a significant safety margin, making fatal overdose from buprenorphine alone uncommon.[2] It is crucial to note, however, that this safety profile can be compromised when buprenorphine is combined with other central nervous system depressants, such as benzodiazepines or alcohol.[12]

Analgesia

Interestingly, the ceiling effect for analgesia is less pronounced and occurs at higher doses than for respiratory depression. Buprenorphine can provide analgesia comparable to that of full agonists for moderate to severe pain.[17] A study demonstrated that doubling the intravenous dose of buprenorphine produced a substantial increase in its analgesic effect (from 29% to 160% above baseline) while the respiratory depression remained unchanged.[16] This separation between the dose-response curves for analgesia and respiratory depression is a key therapeutic advantage.

Caption: Conceptual model of the ceiling effect.

Experimental Evidence and Methodologies

The pharmacological properties of buprenorphine have been characterized through a variety of in vitro and in vivo experimental models.

Quantitative Data Summary

The following tables summarize key quantitative parameters for buprenorphine in comparison to other opioids.

Table 1: In Vitro Pharmacological Parameters at the Mu-Opioid Receptor

| Ligand | Receptor Binding Affinity (Ki, nM) | Functional Activity (GTPγS) |

| EC50 (nM) | ||

| Buprenorphine | 0.2 - 0.8 [3][4] | ~1-10 |

| Morphine | 1 - 10[4] | ~50-100 |

| Fentanyl | 0.5 - 2[4] | ~1-10 |

| DAMGO (Full Agonist) | 1 - 5 | ~10-50 |

| Naloxone (Antagonist) | 1 - 5[3] | N/A |

Note: Values are approximate and can vary significantly based on assay conditions and tissue source.[18]

Table 2: In Vivo Effects in Humans

| Drug | Typical Dose Range | Peak Respiratory Depression | Ceiling Effect on Respiration |

| Buprenorphine | 0.2 - 32 mg [14][15] | Plateaus at low-moderate doses [16] | Yes [14][15][16] |

| Methadone | 15 - 60 mg[14][15] | Dose-dependent increase | No |

| Morphine | 5 - 30 mg | Dose-dependent increase | No |

Key Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., buprenorphine) by measuring its ability to compete with a radiolabeled ligand for binding to the MOR.[19][20]

-

Objective: To determine the Ki of an unlabeled ligand.

-

Materials:

-

Receptor Source: Cell membranes from cells stably expressing the human MOR (e.g., HEK293 or CHO cells).[19]

-

Radioligand: A high-affinity MOR ligand, such as [³H]DAMGO or [³H]diprenorphine.[6][19]

-

Test Compound: Buprenorphine, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.[21]

-

Detection: Liquid scintillation counter.[19]

-

-

Methodology:

-

Incubation: In a 96-well plate, incubate the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.[22]

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[22]

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.[21][22]

-

Washing: Wash filters with ice-cold buffer to remove non-specifically bound radioligand.[21]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

-

Caption: Experimental workflow for a radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the extent of G protein activation following receptor stimulation by an agonist.[23]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist for G protein activation.

-

Materials:

-

Methodology:

-

Preparation: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.[23]

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[23]

-

Incubation: Incubate the mixture (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS.[21]

-

Termination & Filtration: Terminate the reaction by rapid filtration, similar to the binding assay.[23]

-

Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Plot the stimulated binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax relative to a standard full agonist (e.g., DAMGO).[21]

-

Protocol 3: In Vivo Analgesia Assessment (Tail-Flick Test)

This is a common behavioral test in rodents to assess the analgesic properties of a compound.[25]

-

Objective: To measure the antinociceptive effect of a test compound in response to a thermal stimulus.

-

Apparatus: A tail-flick apparatus that applies a focused beam of heat to the animal's tail and records the latency to a reflexive tail flick.[26]

-

Methodology:

-

Baseline: Determine the baseline tail-flick latency for each animal before drug administration. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[26][27]

-

Administration: Administer the test compound (e.g., buprenorphine) or vehicle via a specified route (e.g., subcutaneous, intraperitoneal).

-

Testing: At predefined time intervals after administration (e.g., 30, 60, 90 minutes), place the animal in the apparatus and measure the tail-flick latency.[27]

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Conclusion and Implications for Drug Development

Buprenorphine's pharmacology as a high-affinity, low intrinsic activity partial agonist at the mu-opioid receptor provides a compelling example of how modulating receptor signaling can lead to a safer therapeutic profile. Its ceiling effect on respiratory depression, contrasted with its potent analgesic effects, underscores the potential for developing novel analgesics with an improved therapeutic index. For researchers and drug development professionals, buprenorphine serves as a crucial benchmark for G protein-biased agonists and other next-generation opioid modulators. A thorough understanding of its binding kinetics, signaling profile, and the resultant in vivo effects is essential for designing safer and more effective treatments for pain and opioid use disorder. Future research should continue to dissect the specific signaling pathways that differentiate desired analgesic effects from adverse events to guide the rational design of superior therapeutics.

References

- 1. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 2. researchgate.net [researchgate.net]

- 3. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 4. zenodo.org [zenodo.org]

- 5. Buprenorphine - Wikipedia [en.wikipedia.org]

- 6. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Does high-dose buprenorphine cause respiratory depression?: possible mechanisms and therapeutic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. ClinPGx [clinpgx.org]

- 16. Buprenorphine induces ceiling in respiratory depression but not in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. revvity.com [revvity.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. benchchem.com [benchchem.com]

- 24. Assay in Summary_ki [bdb99.ucsd.edu]

- 25. Tail flick test - Wikipedia [en.wikipedia.org]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. meliordiscovery.com [meliordiscovery.com]

The Odyssey of Buprenorphine: A Technical Guide to its Discovery and Development for Opioid Use Disorder

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Buprenorphine, a thebaine derivative, represents a cornerstone in the pharmacotherapy of opioid use disorder (OUD). Its unique pharmacological profile as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR) confers a ceiling effect on respiratory depression, rendering it a safer alternative to full opioid agonists like methadone. This technical guide delineates the discovery, preclinical and clinical development, and mechanism of action of buprenorphine for the treatment of OUD. We provide a comprehensive overview of its receptor binding affinities, pharmacokinetic properties, and pivotal clinical trial outcomes. Detailed experimental protocols for key assays are described, and signaling pathways and experimental workflows are visualized through schematic diagrams to facilitate a deeper understanding of this critical medication.

Introduction

The opioid crisis remains a formidable public health challenge, necessitating effective and safe therapeutic interventions. Buprenorphine, a semi-synthetic opioid, has emerged as a first-line treatment for OUD.[1] Synthesized in 1966 by researchers at Reckitt & Colman (now Indivior), it was initially developed as a less addictive analgesic.[2][3] Its journey from a potent pain reliever to a leading treatment for opioid addiction is a testament to decades of rigorous pharmacological and clinical investigation. This guide provides a detailed technical overview of the critical milestones and scientific underpinnings of buprenorphine's development.

Discovery and Preclinical Development

The quest for a potent analgesic with a lower abuse potential than morphine led to the synthesis of buprenorphine (initially designated RX6029) in 1966.[2] Early preclinical studies in animals revealed its potent antinociceptive effects, comparable to or exceeding those of morphine. Crucially, these studies also hinted at its unique pharmacological properties, including a bell-shaped dose-response curve for some effects and a ceiling on respiratory depression, which set it apart from conventional opioids.

Receptor Binding Profile

The mechanism underlying buprenorphine's distinct effects lies in its interaction with various opioid receptors. Radioligand binding assays have been instrumental in characterizing its affinity for these receptors.

Table 1: Buprenorphine Opioid Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | Reported Ki (nM) | Reference |

| Mu (µ) | 0.2 - 1.168 | [3][4] |

| Kappa (κ) | High Affinity | [2] |

| Delta (δ) | High Affinity | [2] |

| Nociceptin (NOP/ORL-1) | 212 | [5] |

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue source and radioligand used.

Buprenorphine exhibits very high affinity for the mu-opioid receptor, where it acts as a partial agonist.[6][7] This high affinity allows it to displace full agonists like heroin and methadone from the receptor.[8][9] Its partial agonism means that it activates the receptor to a lesser degree than full agonists, contributing to its ceiling effect on respiratory depression.[8][10] At the kappa-opioid receptor, it functions as an antagonist, which may contribute to its antidepressant and anti-addictive properties.[6] It also demonstrates high affinity for the delta-opioid receptor, acting as an antagonist.[6][11]

Signaling Pathways

Buprenorphine's interaction with the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a complex intracellular signaling cascade.

Upon binding to the MOR, buprenorphine stabilizes a receptor conformation that promotes the activation of inhibitory Gi/o proteins.[12] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] Additionally, the activated G-proteins modulate ion channel activity, causing an opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and an inhibition of voltage-gated calcium channels.[12] The cumulative effect of these actions is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies both the analgesic and rewarding effects of the drug.

Clinical Development

Following promising preclinical data, buprenorphine entered human trials in 1971.[6] It was first launched in the UK in 1978 as an injectable analgesic for severe pain.[6] Its potential for treating opioid dependence was recognized in the late 1970s, leading to a series of clinical trials that established its efficacy and safety for this indication.[13]

Pharmacokinetics

The pharmacokinetic profile of buprenorphine is crucial to its clinical utility. Due to extensive first-pass metabolism, oral bioavailability is low.[14] This led to the development of sublingual and buccal formulations, which offer improved absorption.

Table 2: Pharmacokinetic Parameters of Sublingual Buprenorphine

| Parameter | Value | Reference |

| Bioavailability | ~30-51.4% | [6] |

| Time to Peak Plasma Concentration (Tmax) | 0.75 - 3.5 hours | [1][15] |

| Protein Binding | 96% | [1] |

| Elimination Half-life (t½) | 20 - 70 hours (mean ~37 hours) | [1][6] |

| Metabolism | Primarily via CYP3A4 to norbuprenorphine | [1] |

The long elimination half-life of buprenorphine allows for once-daily or even alternate-day dosing, improving treatment adherence.[13]

Pivotal Clinical Trials

Numerous clinical trials have demonstrated the efficacy of buprenorphine for OUD, comparing it to placebo and the full agonist methadone.

Table 3: Summary of Key Clinical Trial Findings for Buprenorphine in OUD

| Comparison | Key Outcomes | Reference |

| Buprenorphine vs. Placebo | - Higher treatment retention with buprenorphine. - Significant reduction in illicit opioid use with high-dose (≥16 mg/day) buprenorphine. | [13][16] |

| Buprenorphine vs. Methadone | - Similar efficacy in reducing illicit opioid use. - Higher treatment retention with methadone in some studies. - Buprenorphine associated with less severe neonatal abstinence syndrome. | [1][16] |

| Extended-Release Buprenorphine vs. Placebo | - Significantly higher percentage of abstinence from illicit opioids with extended-release injection. | [17] |

A Cochrane meta-analysis found that buprenorphine, particularly at doses of 16 mg/day or higher, was superior to placebo in retaining patients in treatment and reducing illicit opioid use.[16] Studies comparing buprenorphine to methadone have generally found comparable efficacy in reducing opioid use, although some studies have reported higher treatment retention rates with methadone.[16] The development of extended-release injectable formulations has further improved treatment options by ensuring medication adherence and reducing the risks of diversion and misuse.[17]

Regulatory Milestones and Formulations

The culmination of decades of research was the approval of buprenorphine for the treatment of opioid dependence in the United States by the Food and Drug Administration (FDA) in October 2002.[2][18] This was facilitated by the Drug Addiction Treatment Act of 2000, which allowed qualified physicians to prescribe buprenorphine in office-based settings, expanding access to treatment.[6]

To deter intravenous misuse, a combination product of buprenorphine and the opioid antagonist naloxone (Suboxone) was developed. When taken sublingually as prescribed, the naloxone has poor bioavailability and does not interfere with the effects of buprenorphine. However, if the combination tablet is crushed and injected, the naloxone precipitates withdrawal in opioid-dependent individuals.[19]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a standard competition binding assay to determine the affinity (Ki) of a test compound like buprenorphine for opioid receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human mu-, kappa-, or delta-opioid receptor.

-

Radioligand: [³H]DAMGO (for mu-receptor), [³H]-U69,593 (for kappa-receptor), or [³H]DPDPE (for delta-receptor).

-

Test Compound: Buprenorphine hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare serial dilutions of buprenorphine in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of buprenorphine or buffer (for total binding) or naloxone (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of buprenorphine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The discovery and development of buprenorphine for opioid use disorder exemplify a paradigm shift in addiction medicine. Its unique pharmacological properties, meticulously characterized through decades of research, have provided a safer and more accessible treatment option for millions. The journey from a novel analgesic to a cornerstone of OUD therapy underscores the importance of continued research and development in addressing the complexities of substance use disorders. Future research will likely focus on optimizing treatment delivery through long-acting formulations and personalizing treatment based on patient-specific factors.

References

- 1. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 4. zenodo.org [zenodo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Buprenorphine - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics and subjective effects of sublingual buprenorphine, alone or in combination with naloxone: lack of dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 10. researchgate.net [researchgate.net]

- 11. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are μ opioid receptor modulators and how do they work? [synapse.patsnap.com]

- 13. Buprenorphine for opioid addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Pharmacokinetics of Sublingual Buprenorphine Tablets Following Single and Multiple Doses in Chinese Participants With and Without Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of a monthly buprenorphine depot injection for opioid use disorder: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Buprenorphine for Opioid Use Disorder · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]

An In-depth Technical Guide to the Analgesic Properties of Buprenorphine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprenorphine, a potent, long-acting opioid analgesic, exhibits a complex pharmacological profile that is significantly influenced by its active metabolites. This technical guide provides a comprehensive investigation into the analgesic properties of buprenorphine's primary metabolites: norbuprenorphine, buprenorphine-3-glucuronide (B3G), and norbuprenorphine-3-glucuronide (N3G). Through a detailed examination of their receptor binding affinities, functional activities, and in vivo effects, this document elucidates the contribution of each metabolite to the overall therapeutic and side-effect profile of buprenorphine. This guide synthesizes quantitative data into comparative tables, outlines key experimental methodologies, and visualizes complex pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.

Introduction

Buprenorphine is a semi-synthetic opioid derived from thebaine, utilized for the management of moderate to severe pain and for opioid use disorder.[1][2] Its unique pharmacology is characterized by a high affinity for the μ-opioid receptor (MOR), where it acts as a partial agonist, and antagonist activity at the κ-opioid receptor (KOR).[3][4] Buprenorphine also interacts with δ-opioid receptors (DOR) and the nociceptin/orphanin FQ receptor (NOP or ORL-1).[5][6] A key feature of buprenorphine is its "ceiling effect" for respiratory depression, suggesting a safer profile compared to full μ-opioid agonists.[4][5] However, the clinical effects of buprenorphine are not solely attributable to the parent drug. It undergoes extensive metabolism, producing several metabolites whose plasma concentrations can equal or surpass that of buprenorphine.[5] Understanding the distinct pharmacological activities of these metabolites is crucial for a complete comprehension of buprenorphine's therapeutic actions and side effects.

Metabolism of Buprenorphine

Buprenorphine is primarily metabolized in the liver through two main pathways: N-dealkylation and glucuronidation.[3][7]

-

Phase I Metabolism: The primary route is the N-dealkylation of buprenorphine by the cytochrome P450 enzyme CYP3A4 (and to a lesser extent, CYP2C8) to form norbuprenorphine , its major active metabolite.[7][8]

-

Phase II Metabolism: Both buprenorphine and norbuprenorphine undergo glucuronidation.

These glucuronides are then primarily eliminated through bile and feces.[3] The extensive metabolism results in low bioavailability of oral buprenorphine, necessitating sublingual or transdermal administration routes.[1]

Caption: Metabolic pathway of buprenorphine.

Comparative Pharmacology of Buprenorphine and its Metabolites

Each metabolite of buprenorphine possesses a distinct pharmacological profile, contributing uniquely to the drug's overall effect. While initially considered an inactivation pathway, the N-dealkylation to norbuprenorphine is now understood as a bioactivation step.[5] Furthermore, the glucuronide metabolites, once thought to be inert, are also biologically active.[5][9]

Opioid Receptor Binding Affinity

The affinity of buprenorphine and its metabolites for various opioid receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) values indicate the concentration of the compound required to inhibit 50% of radioligand binding; a lower Ki value signifies a higher binding affinity.

| Compound | μ-Opioid (MOR) Ki | δ-Opioid (DOR) Ki | κ-Opioid (KOR) Ki | Nociceptin (NOP/ORL-1) Ki |

| Buprenorphine | High Affinity (pM-nM range) | 270 ± 0.4 nM | High Affinity (nM range) | 36 ± 0.3 μM |

| Norbuprenorphine | High Affinity | High Affinity | High Affinity | No Affinity |

| Buprenorphine-3-glucuronide (B3G) | 4.9 ± 2.7 pM | 270 ± 0.4 nM | No Affinity | 36 ± 0.3 μM |

| Norbuprenorphine-3-glucuronide (N3G) | No Affinity | No Affinity | 300 ± 0.5 nM | 18 ± 0.2 μM |

| Table 1: Comparative binding affinities (Ki) of buprenorphine and its metabolites for human opioid receptors. Data sourced from Brown et al., 2011.[5][9] |

Functional Activity and In Vivo Effects

The metabolites not only differ in their binding affinities but also in their functional activities at these receptors, leading to varied physiological effects.

-

Norbuprenorphine: This metabolite is a potent full agonist at μ, δ, and nociceptin receptors, and a partial agonist at the κ-opioid receptor.[5][10] In rats, norbuprenorphine produces significant respiratory depression, reportedly being 10 times more potent than buprenorphine in this regard.[5] However, its antinociceptive effect is considerably weaker than buprenorphine's when administered systemically, a discrepancy attributed to its limited ability to cross the blood-brain barrier as a P-glycoprotein substrate.[10][11] When administered directly into the brain (intracerebroventricularly), its intrinsic analgesic activity is about one-fourth that of buprenorphine.[11][12]

-

Buprenorphine-3-glucuronide (B3G): This glucuronide demonstrates very high affinity for the μ-opioid receptor and moderate affinity for the δ- and nociceptin receptors.[5][9] In vivo studies in mice show that B3G produces a small but significant antinociceptive effect, approximately one-fourth the magnitude of the parent drug at the doses tested.[5] It does not appear to cause significant respiratory depression.[5]

-

Norbuprenorphine-3-glucuronide (N3G): N3G has affinity for κ-opioid and nociceptin receptors but not for μ or δ receptors.[5][9] It does not produce a significant antinociceptive effect or respiratory rate depression, but it has been shown to decrease tidal volume and cause sedation.[5][9]

| Compound | Receptor Activity | Primary In Vivo Effects (Rodent Models) |

| Buprenorphine | MOR Partial Agonist; KOR/DOR Antagonist | Potent Analgesia; Ceiling effect on respiratory depression |

| Norbuprenorphine | MOR/DOR/NOP Full Agonist; KOR Partial Agonist | Potent respiratory depression; Weak systemic analgesia |

| Buprenorphine-3-glucuronide (B3G) | Active at MOR, DOR, NOP | Modest antinociception; No respiratory depression |

| Norbuprenorphine-3-glucuronide (N3G) | Active at KOR, NOP | Sedation; Decreased tidal volume |

| Table 2: Summary of functional activities and in vivo effects.[5][10][11] |

Experimental Protocols

The characterization of buprenorphine and its metabolites relies on a suite of established in vitro and in vivo experimental procedures.

Receptor Binding Assays

The binding affinities of the compounds are determined using competitive inhibition radioligand binding assays.

Methodology:

-

Preparation: Cell membranes expressing the specific human opioid receptor subtype (μ, δ, κ, or NOP) are prepared.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-diprenorphine for MOR, KOR, DOR; [³H]-nociceptin for NOP) and varying concentrations of the unlabeled competitor drug (buprenorphine or its metabolites).

-

Separation: The reaction is terminated, and bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The data are analyzed using nonlinear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding), from which the inhibition constant (Ki) is derived.

Caption: Workflow for competitive radioligand binding assay.

In Vivo Antinociception Assessment: Hot Water Tail-Flick Assay

This assay is a common method to assess the analgesic effects of opioids in rodents, primarily measuring spinal-mediated nociception.[13][14]

Methodology:

-

Acclimation: Mice are gently restrained and allowed to acclimate.

-

Baseline Measurement: The distal portion of the mouse's tail is immersed in a constant temperature water bath (e.g., 52°C), and the latency to a rapid flick or withdrawal of the tail is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration: The test compound (buprenorphine, metabolite, or vehicle) is administered (e.g., subcutaneously).

-

Post-treatment Measurement: Tail-flick latencies are measured again at specific time points after drug administration (e.g., 15, 30, 45, 60, 90, 120 minutes).

-

Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) x 100].

Caption: Workflow for the hot water tail-flick assay.

Opioid Receptor Signaling

Opioid receptors (μ, δ, and κ) are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular events.

Pathway:

-

Agonist Binding: An opioid agonist (e.g., buprenorphine, B3G) binds to the extracellular domain of the receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-Protein Activation: The activated receptor couples to an intracellular inhibitory G-protein (Gi/Go). This causes the G-protein to exchange GDP for GTP, leading to its dissociation into Gα and Gβγ subunits.

-

Effector Modulation:

-

The Gα subunit inhibits the enzyme adenylyl cyclase, reducing the production of cyclic AMP (cAMP).

-

The Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization of the neuron.

-

-

Outcome: The net effect is a reduction in neuronal excitability and inhibition of nociceptive signal transmission, resulting in analgesia.

Caption: Simplified opioid receptor signaling pathway.

Conclusion